molecular formula C16H21N3 B1438799 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 1153105-13-5

4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No. B1438799
M. Wt: 255.36 g/mol
InChI Key: HFUUCKOKFOFBNR-UHFFFAOYSA-N
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Description

“4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the CAS number 1153105-13-5 . It has a molecular weight of 255.36 and a molecular formula of C16H21N3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group, a propan-2-yl group, and a pyrrolidin-2-yl group attached to an imidazole ring . The exact spatial arrangement of these groups would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.36 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Phosphodiesterase Inhibition and Antimicrobial Activities

A study by Bukhari et al. (2013) synthesized a series of compounds related to the imidazole framework, evaluating them for phosphodiesterase (PDE) inhibition and antimicrobial activities. This research highlights the potential of imidazole derivatives in developing therapeutic agents targeting PDEs and microbial infections, indicating a promising area for the application of the specified compound in drug discovery and development (Bukhari et al., 2013).

Advanced Materials for OLED Devices

The incorporation of imidazole units into materials for organic light-emitting diodes (OLEDs) has been investigated, with research by Wang et al. (2016) demonstrating the design and synthesis of bipolar phenanthroimidazole–diazacarbazole hybrids. These materials show significant improvements in the efficiency and color purity of OLEDs, suggesting the role of imidazole derivatives in enhancing electronic devices' performance (Wang et al., 2016).

Crystallographic Insights

The crystal structure of compounds related to imidazole provides insights into their molecular configurations and potential interactions in biological systems. Studies such as those by Bourichi et al. (2019) contribute to understanding the structural basis for the activity of imidazole derivatives, facilitating the rational design of more effective compounds (Bourichi et al., 2019).

Synthesis and Reactivity

The synthetic routes and chemical reactivity of imidazole derivatives are crucial for developing new compounds with enhanced properties. Research on the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, as described by Tu et al. (2007), provides valuable methodologies for producing a wide range of imidazole-containing molecules, offering a foundation for future innovations in chemical synthesis and drug development (Tu et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data .

properties

IUPAC Name

4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-11(2)14-15(12-7-4-3-5-8-12)19-16(18-14)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUUCKOKFOFBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 2
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 3
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 4
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 5
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 6
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole

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